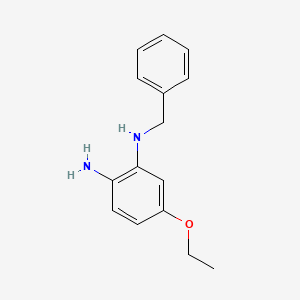

1-N-Benzyl-5-ethoxybenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

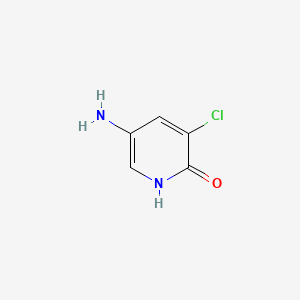

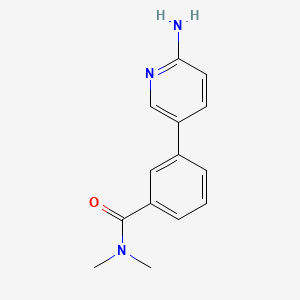

1-N-Benzyl-5-ethoxybenzene-1,2-diamine is a chemical compound with the molecular formula C15H18N2O . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of benzimidazole derivatives, which 1-N-Benzyl-5-ethoxybenzene-1,2-diamine is a part of, generally involves the coupling between o-phenylenediamine with carboxylic acids or their derivatives . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis

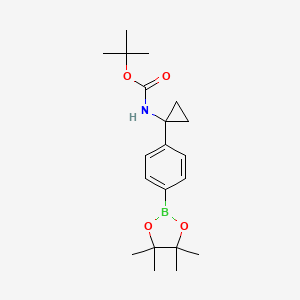

The 1-N-Benzyl-5-ethoxybenzene-1,2-diamine molecule contains a total of 37 bonds. There are 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .科学的研究の応用

Corrosion Inhibition

One significant application of derivatives of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine is in the field of corrosion inhibition. A study by Singh and Quraishi (2016) demonstrated the effectiveness of novel synthesized compounds, including those similar to 1-N-Benzyl-5-ethoxybenzene-1,2-diamine, as corrosion inhibitors for mild steel in acidic environments. The compounds showed high inhibition efficiency, attributed to their adsorption on the metal surface, which forms a protective barrier against corrosion. This application is particularly relevant in industries where metal preservation is critical, such as in oil and gas extraction, metal processing, and infrastructure maintenance (Singh & Quraishi, 2016).

Material Synthesis

Compounds related to 1-N-Benzyl-5-ethoxybenzene-1,2-diamine have been utilized in the synthesis of new materials. For example, research on the synthesis of stiff rod oligomeric domains by Krebs and Jørgensen (2002) involved monomers like N,N'-dibenzylbenzene-1,4-diamine for creating structures with potential applications in advanced materials science, including polymers and nanomaterials. These compounds contribute to the development of materials with unique mechanical, electrical, and optical properties, suitable for electronics, coatings, and high-performance composites (Krebs & Jørgensen, 2002).

Organic Synthesis and Catalysis

In the realm of organic synthesis, derivatives of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine have been used as intermediates and catalysts for synthesizing various organic compounds. Dixit and Leznoff (1978, 1979) explored their application in the synthesis of unsymmetrical diamides and monoamide monotosylamides from symmetrical diamines using polymer supports. This methodology facilitates the production of complex organic molecules with applications in pharmaceuticals, agrochemicals, and material science, showcasing the versatility of these compounds in facilitating various organic transformations (Dixit & Leznoff, 1978).

Sensor Technology

Compounds structurally related to 1-N-Benzyl-5-ethoxybenzene-1,2-diamine have been investigated for their potential in sensor technology. Tolpygin et al. (2008) synthesized N-(9-anthrylmethyl)-benzene-1,2-diamine derivatives that exhibited selective luminescent properties and complexing ability, making them effective as chemosensors for detecting ions like H+ and Hg2+. These findings underscore the potential of such compounds in developing new sensory materials for environmental monitoring, biomedical diagnostics, and industrial process control (Tolpygin et al., 2008).

特性

IUPAC Name |

2-N-benzyl-4-ethoxybenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-18-13-8-9-14(16)15(10-13)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWAXXRNODUYGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Benzyl-5-ethoxybenzene-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)